molecular formula C12H10FN3O2S B1684521 TPCA-1 CAS No. 507475-17-4

TPCA-1

Cat. No. B1684521
M. Wt: 279.29 g/mol
InChI Key: SAYGKHKXGCPTLX-UHFFFAOYSA-N
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Description

TPCA-1 is a potent and selective inhibitor of human IκB kinase-2 (IKK-2) with an IC50 of 17.9 nM . It blocks NF-κB signaling and suppresses the transcription of several pro-inflammatory cytokines through inhibition of the IκB kinase subunit IKKβ (IKK2) . TPCA-1 is supplied as a lyophilized powder .


Molecular Structure Analysis

The molecular formula of TPCA-1 is C12H10FN3O2S . It has a molecular weight of 279.29 g/mol .


Chemical Reactions Analysis

TPCA-1 is known to inhibit IKK-2 and STAT3, which are key molecules involved in inflammation and cancer . It blocks the recruitment of the transcription factor STAT3 to upstream kinases through interaction with the SH2 domain of STAT3 . This limits the ability of cytokines and tyrosine kinases to induce STAT3 activity, which inhibits the ability of STAT3 to regulate cell growth and apoptosis .


Physical And Chemical Properties Analysis

TPCA-1 is a lyophilized powder . It is soluble in DMSO at 30 mg/mL . The chemical is stable for 24 months when stored lyophilized at -20ºC .

Scientific Research Applications

  • Application in Cancer Genomic Data Analysis : A study presented a novel Tensor Robust Principal Component Analysis (TRPCA) method to obtain high-order correlations information of multi-dimensional data, using a new nuclear norm based on t-product operator to approximate the rank function. This method aims to improve the accuracy of the TRPCA method in restoring low-rank components and sparse components, which could be relevant in analyzing data in studies involving TPCA-1 in cancer research (Yang et al., 2020).

  • Educational Applications for Science Learning : Another study explored the development and effects of educational applications on tablet PCs for facilitating high school students' conceptual understanding of physics, highlighting the potential of integrating technology in educational contexts for better understanding complex scientific concepts, which could be applicable in disseminating knowledge about TPCA-1 and its implications (Wang et al., 2015).

  • Innovations in DNA Cloning and Protein Engineering : The Transfer-PCR (TPCR) approach was introduced for DNA cloning and protein engineering, integrating PCR amplification of target DNA from an origin vector and its subsequent integration into the destination vector in a single tube. This method could potentially be applied in the context of TPCA-1 research for efficient DNA manipulation and protein studies (Erijman et al., 2011).

  • Techniques in Microarray Gene Expression Data for Cancer Classification : The Total Principal Component Regression (TPCR) method was proposed to classify human tumors by extracting latent variable structures underlying microarray data. This method accounts for latent variable structures and errors in microarray gene expression profiles, which could be relevant in classifying data in studies involving TPCA-1 (Tan et al., 2005).

  • Thermal Proximity Coaggregation for Protein Complex Dynamics : A method called Thermal Proximity Coaggregation (TPCA) was developed for high-throughput intracellular monitoring of protein complex dynamics. This method could potentially be applied in TPCA-1 related research for understanding protein interactions and dynamics within cells (Tan et al., 2018).

Safety And Hazards

TPCA-1 is toxic and can cause serious eye irritation . It is harmful if swallowed . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

TPCA-1 has shown potential in treating some forms of cancer . It has been used in research to mediate the inflammatory response in animal models of arthritis, chronic periodontitis, and nasal epithelial inflammation . Studies have suggested that TPCA-1 may be effective in treating diseases associated with inflammation and uncontrolled cell growth .

properties

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432635
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide

CAS RN

507475-17-4
Record name 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCA-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tpca-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TPCA-1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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